molecular formula C9H12BrClN2O B6175574 3-amino-N-(2-bromophenyl)propanamide hydrochloride CAS No. 2551115-02-5

3-amino-N-(2-bromophenyl)propanamide hydrochloride

Cat. No. B6175574
CAS RN: 2551115-02-5
M. Wt: 279.6
InChI Key:
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Description

“3-amino-N-(2-bromophenyl)propanamide hydrochloride” is a chemical compound with the IUPAC name 3-amino-N-(2-bromophenyl)propanamide hydrochloride . It has a molecular weight of 279.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H . This indicates that the compound consists of a bromophenyl group attached to a propanamide group with an additional amino group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data .

Mechanism of Action

The mechanism of action for “3-amino-N-(2-bromophenyl)propanamide hydrochloride” is not available in the retrieved data. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-(2-bromophenyl)propanamide hydrochloride involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanoic acid, followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-bromobenzoyl chloride", "3-aminopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-bromobenzoyl chloride in diethyl ether and add a solution of 3-aminopropanoic acid in methanol dropwise with stirring.", "Step 2: Add sodium hydroxide to the reaction mixture to neutralize the hydrochloric acid that is produced during the reaction.", "Step 3: Extract the product with diethyl ether and wash with water to remove any remaining acid.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude amide product.", "Step 5: Dissolve the crude amide product in hydrochloric acid and evaporate the solvent to obtain the hydrochloride salt of 3-amino-N-(2-bromophenyl)propanamide." ] }

CAS RN

2551115-02-5

Product Name

3-amino-N-(2-bromophenyl)propanamide hydrochloride

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.6

Purity

95

Origin of Product

United States

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